molecular formula C8H9Cl2N B1586903 1-(2,5-Dichloro-phenyl)-ethylamine CAS No. 603945-51-3

1-(2,5-Dichloro-phenyl)-ethylamine

Cat. No.: B1586903
CAS No.: 603945-51-3
M. Wt: 190.07 g/mol
InChI Key: IVVIPUWVXFLYSU-UHFFFAOYSA-N
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Description

1-(2,5-Dichloro-phenyl)-ethylamine is an organic compound characterized by the presence of a phenyl ring substituted with two chlorine atoms at the 2 and 5 positions and an ethylamine group

Scientific Research Applications

1-(2,5-Dichloro-phenyl)-ethylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,5-Dichloro-phenyl)-ethylamine can be synthesized through several methods. One common approach involves the reaction of 2,5-dichlorobenzaldehyde with nitromethane to form 2,5-dichloro-β-nitrostyrene, which is then reduced to 1-(2,5-dichlorophenyl)-ethylamine using a reducing agent such as lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as Friedel-Crafts acylation, Baeyer-Villiger oxidation, and hydrolysis .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichloro-phenyl)-ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(2,5-Dichloro-phenyl)-ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,5-Dichloro-phenyl)-ethylamine is unique due to its specific substitution pattern and the presence of an ethylamine group, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

1-(2,5-dichlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVIPUWVXFLYSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404257
Record name 1-(2,5-dichlorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603945-51-3
Record name 2,5-Dichloro-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603945-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,5-dichlorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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